

# An In-depth Technical Guide to Isobutyl Octanoate

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## Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: *B1582965*

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## Abstract

**Isobutyl octanoate** (CAS 5461-06-3), a fatty acid ester, is a compound of interest across various scientific disciplines, from flavor and fragrance chemistry to its potential applications in the pharmaceutical and agricultural sectors. This technical guide provides a comprehensive review of the existing literature on **isobutyl octanoate**, focusing on its chemical and physical properties, synthesis methodologies, and spectral characterization. While detailed biological activity and toxicological data specific to **isobutyl octanoate** are limited, this review summarizes the known information and discusses the broader context of short-chain fatty acid esters. This document aims to be a valuable resource for researchers and professionals by consolidating quantitative data, detailing experimental protocols, and visualizing key processes.

## Chemical and Physical Properties

**Isobutyl octanoate**, also known as 2-methylpropyl octanoate, is a colorless liquid with a characteristic fruity odor.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, compiled from various chemical databases and literature sources.

## Table 1: General and Physical Properties of Isobutyl Octanoate

Property	Value	References
Molecular Formula	C <sub>12</sub> H <sub>24</sub> O <sub>2</sub>	[2][3]
Molecular Weight	200.32 g/mol	[2][3]
Appearance	Colorless liquid	[1]
Odor	Fruity, green, oily, floral	[1]
Density	0.852 - 0.864 g/cm <sup>3</sup> @ 25°C	[1]
Boiling Point	231 - 232 °C @ 760 mmHg	[1]
Flash Point	93.89 °C (201.00 °F)	[1]
Refractive Index	1.416 - 1.426 @ 20°C	[1]
Solubility	Soluble in alcohol; insoluble in water	[1]

**Table 2: Chromatographic and Spectroscopic Identifiers**

Identifier	Value	References
CAS Number	5461-06-3	[2]
EINECS Number	226-744-8	[2]
FEMA Number	2202	[4]
Kovats Retention Index (Standard non-polar)	1327, 1334, 1338, 1348	[2]
Kovats Retention Index (Standard polar)	1537, 1543, 1545, 1550, 1551, 1561	[2]

## Synthesis of Isobutyl Octanoate

The primary methods for synthesizing **isobutyl octanoate** are through Fischer esterification and lipase-catalyzed esterification.

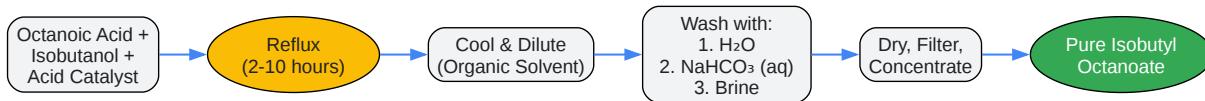
### Fischer Esterification

This classic method involves the acid-catalyzed reaction between octanoic acid and isobutanol.

[5]

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine octanoic acid (1.0 eq), isobutanol (1.5-3.0 eq), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).[6][7] The use of excess isobutanol helps to shift the equilibrium towards the product.
- Reaction Conditions: Heat the mixture to reflux with constant stirring. The reaction temperature will be dependent on the boiling point of isobutanol. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from 2 to 10 hours.[8]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Neutralization: Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted octanoic acid, and finally with brine.[7]
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude **isobutyl octanoate** can be further purified by vacuum distillation to yield the final product.[9]

Note: While a specific yield for **isobutyl octanoate** via this method is not readily available in the literature, similar Fischer esterification reactions report yields ranging from 75% to 95%, depending on the specific reactants and conditions.[8]



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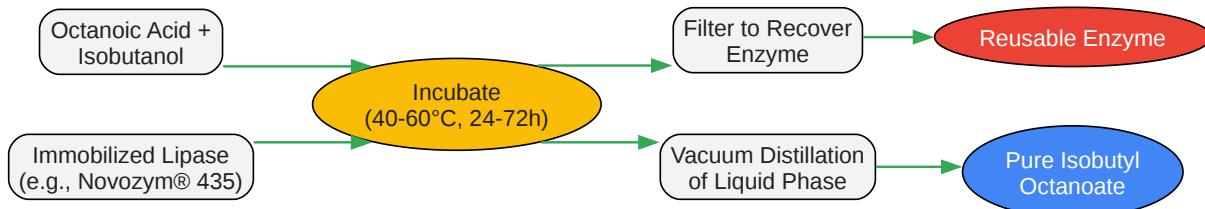
#### Fischer Esterification Workflow

## Lipase-Catalyzed Esterification

Enzymatic synthesis offers a "greener" alternative, proceeding under milder reaction conditions and often with higher selectivity. Lipases, such as *Candida antarctica* lipase B (CALB), are commonly used as biocatalysts.<sup>[8]</sup>

- **Reaction Setup:** In a temperature-controlled shaker flask, combine octanoic acid (1.0 eq) and isobutanol (1.0-1.5 eq) in a solvent-free system or in a minimal amount of a non-polar organic solvent like n-hexane.<sup>[8]</sup>
- **Enzyme Addition:** Add an immobilized lipase, such as Novozym® 435 (immobilized CALB), typically at a loading of 5-10% by weight of the total substrates.<sup>[8]</sup>
- **Reaction Conditions:** Incubate the mixture at a controlled temperature, generally between 40-60°C, with continuous shaking (e.g., 200 rpm) for 24 to 72 hours.<sup>[8][10]</sup> Monitor the conversion of octanoic acid by GC analysis of withdrawn samples.
- **Enzyme Recovery:** After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for potential reuse.<sup>[8]</sup>
- **Purification:** The liquid phase, containing **isobutyl octanoate**, can be purified by vacuum distillation to remove any unreacted starting materials.

Note: Yields for lipase-catalyzed synthesis of similar esters can range from 51% to over 99%, highly dependent on the specific enzyme, substrates, and reaction conditions.<sup>[8]</sup>



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## Lipase-Catalyzed Esterification Workflow

## Spectral Data

### Mass Spectrometry (MS)

The mass spectrum of **isobutyl octanoate** obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) shows characteristic fragmentation patterns.

Table 3: Key Mass Fragments of **Isobutyl Octanoate** (EI-MS)

m/z	Relative Intensity	Putative Fragment
57	99.99	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
56	99.83	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
127	65.17	[M - C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
41	37.18	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
145	34.74	[M - C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (McLafferty+1)

Data sourced from PubChem CID 79582.[\[2\]](#)

### Infrared (IR) Spectroscopy

The IR spectrum of **isobutyl octanoate** exhibits characteristic absorption bands for an ester.

Table 4: Characteristic IR Absorption Bands for **Isobutyl Octanoate**

Wavenumber (cm <sup>-1</sup> )	Functional Group
~1740	C=O stretch (ester)
~1170	C-O stretch (ester)
~2850-2960	C-H stretch (alkane)

Note: Specific peak positions can vary slightly based on the sample preparation method.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, fully assigned  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for **isobutyl octanoate** are not readily available in peer-reviewed literature. However, based on the structure, the expected chemical shifts can be predicted. For comparison, spectral data for the similar compound, isobutyl isobutyrate, can be found in chemical databases.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Biological Activity and Toxicology

### Current State of Research

There is a notable lack of specific toxicological and pharmacological studies on **isobutyl octanoate** in the context of drug development. The majority of available information pertains to its use as a flavoring agent and its natural occurrence.

- Food Additive and Flavoring Agent: **Isobutyl octanoate** is listed as a flavoring agent in food. [\[2\]](#) The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated many short-chain fatty acid esters and generally considers them to have a wide margin of safety at the low levels of intake associated with their use as flavoring agents.[\[4\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- Natural Occurrence: **Isobutyl octanoate** has been identified as a volatile compound in some plants.[\[2\]](#)
- Insect Attractant: Some short-chain fatty acid esters, including octanoates, have been identified as components of insect pheromones or as insect attractants.[\[18\]](#)[\[19\]](#) However, specific studies detailing the role of **isobutyl octanoate** in this context are limited.

## General Toxicology of Short-Chain Fatty Acid Esters

In the absence of specific data for **isobutyl octanoate**, a general overview of the toxicology of related compounds can provide some insight. Short-chain fatty acids and their esters are generally considered to have low toxicity.[\[20\]](#)[\[21\]](#)[\[22\]](#) However, at high concentrations, they can exhibit irritant properties.[\[20\]](#) The primary health effects of concern for many esters are related to their hydrolysis products, in this case, octanoic acid and isobutanol. Both of these are common substances with well-characterized toxicological profiles.

## Conclusion and Future Directions

**Isobutyl octanoate** is a well-characterized compound in terms of its physicochemical properties and can be synthesized through established methods like Fischer and lipase-catalyzed esterification. This guide provides detailed procedural outlines for these synthetic routes. However, a significant gap exists in the scientific literature regarding its specific biological activities, mechanism of action, and comprehensive toxicological profile, particularly from a pharmaceutical or drug development perspective. Future research should focus on elucidating these aspects to fully understand the potential applications and safety of **isobutyl octanoate** beyond its current use as a flavoring agent.

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